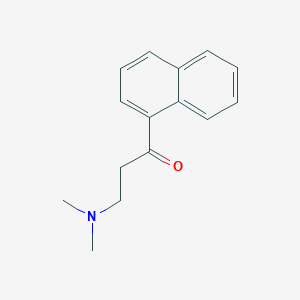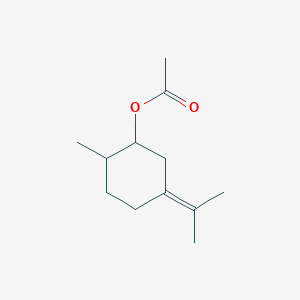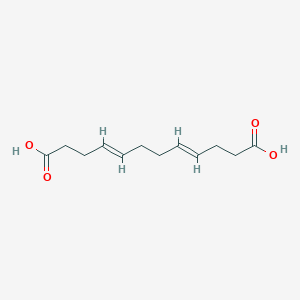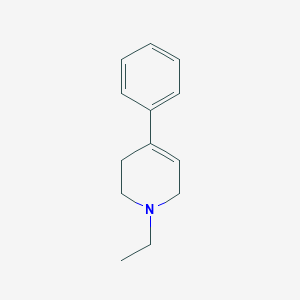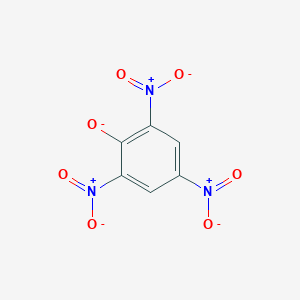
苦味酸
描述
Picrate, also known as 2,4,6-trinitrophenol, is a yellow crystalline solid that is commonly used in scientific research. It is a highly explosive compound that is sensitive to heat, friction, and shock. Picrate is widely used in the synthesis of various organic compounds and has numerous applications in the field of science.
科学研究应用
金属分析和检测方法
苦味酸已被与其他方法(如电感耦合等离子体原子发射光谱法 (ICP-AES))进行比较,用于检测 UO2 2+、Cu2+、Eu3+ 等金属。比较表明,由于苦味酸阴离子与质子化酰胺或胺阳离子形成盐,苦味酸法给出的分析结果始终较高。这一发现表明苦味酸在溶液中进行金属分析时非常有效,特别是以杯[4]芳烃酰胺和胺作为萃取剂 (Koch & Roundhill,2000)。
热分析和非等温动力学
苦味酸化合物(称为加成化合物)已用于热分析。合成的苦味酸化合物的热谱显示了各种有机化合物的热降解模式。非等温动力学研究提供了有关动力学参数(如活化能和频率因子)的宝贵信息,采用了 Coats-Redfern 方程 (Marathe Y. V 等,2021)。
传感应用和电位传感器
苦味酸已用于传感器的开发,特别是电位传感器,用于检测苦味酸离子。这些传感器表现出高灵敏度和选择性,可用于各种应用中,包括通过与苦味酸的沉淀反应间接测定奎尼丁等药物 (Moghimi 等,2005)。
危险材料化学传感器
研究探索了苦味酸在电荷转移 (CT) 络合物中的应用,这些络合物已用于各种应用,包括用于比色实时检测危险材料的化学传感器。苦味酸参与 CT 络合物可以检测水性介质中的硝基炸药、阴离子和有毒重金属离子等材料 (Shakya & Khan,2020)。
缓蚀
苦味酸与其他化合物(如钼酸盐和亚硝酸盐)结合使用时,已显示出改善模拟冷却水中材料(如低碳钢)的缓蚀剂的缓蚀性能的潜力。这一发现表明苦味酸是开发新的缓蚀剂以防止腐蚀的有价值的组成部分 (Ravari 等,2012)。
属性
CAS 编号 |
14798-26-6 |
|---|---|
产品名称 |
Picrate |
分子式 |
C6H2N3O7- |
分子量 |
228.1 g/mol |
IUPAC 名称 |
2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |
InChI 键 |
OXNIZHLAWKMVMX-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

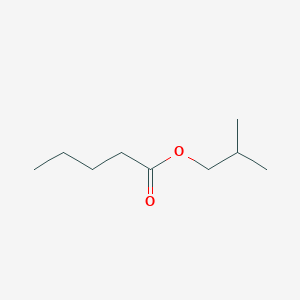
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
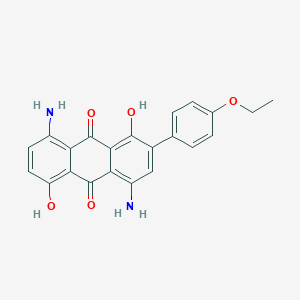

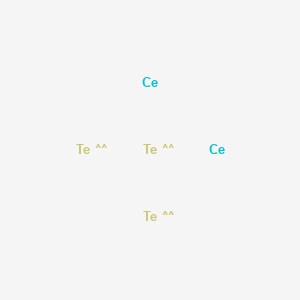
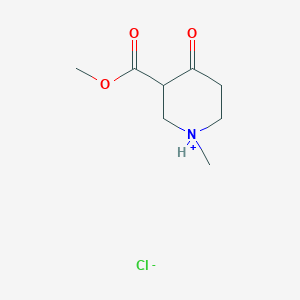

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
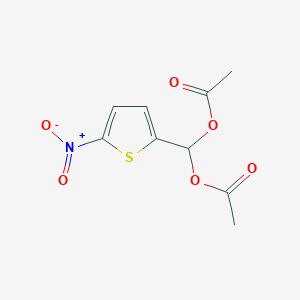
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
